molecular formula C10H17ClN4O B13286811 N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride

N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride

Cat. No.: B13286811
M. Wt: 244.72 g/mol
InChI Key: CCEHYJVBXLONSO-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride is a pyrimidine derivative featuring a morpholine ring and dimethylamine substituents. Pyrimidines are critical in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors .

Properties

Molecular Formula

C10H17ClN4O

Molecular Weight

244.72 g/mol

IUPAC Name

N,N-dimethyl-4-morpholin-2-ylpyrimidin-2-amine;hydrochloride

InChI

InChI=1S/C10H16N4O.ClH/c1-14(2)10-12-4-3-8(13-10)9-7-11-5-6-15-9;/h3-4,9,11H,5-7H2,1-2H3;1H

InChI Key

CCEHYJVBXLONSO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=N1)C2CNCCO2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride typically involves the reaction of pyrimidine derivatives with morpholine under specific conditions. The reaction is often carried out in the presence of a base and a solvent such as ethanol or methanol . The product is then purified through crystallization or other purification techniques.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study its effects on various biological pathways and processes. It is often used in cell culture experiments to investigate its potential as a therapeutic agent .

Medicine: In medicine, this compound is being explored for its potential use in drug development. It has shown promise in preclinical studies as a potential treatment for certain diseases .

Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride with analogous pyrimidine derivatives, emphasizing structural variations, physicochemical properties, and biological activities.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
This compound C₁₃H₂₂ClN₄O 292.80 Morpholin-2-yl, dimethylamine Potential antimycobacterial/antimicrobial activity (inferred from structural analogs)
N,N-Dimethyl-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-2-amine (2b) C₈H₁₀N₈O₂ 250.22 3-Nitro-1,2,4-triazole Active against ESKAPE pathogens (e.g., Staphylococcus aureus)
Thonzylamine hydrochloride C₁₄H₁₈ClN₃O 279.77 p-Methoxybenzyl, pyrimidine Antihistaminic agent; H₁ receptor antagonist
2-Chloro-N-ethylpyrimidin-4-amine C₆H₉ClN₄ 172.61 Chloro, ethylamine Intermediate in synthesis of kinase inhibitors
[4-(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-...] C₂₀H₂₈ClN₅O₂S₂ 483.03 Thienopyrimidine, morpholin-4-yl Investigated in kinase inhibition pathways (e.g., PI3K/mTOR)
5-(3-Fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride C₁₆H₁₉ClFN₅O 359.81 3-Fluorophenyl, morpholin-2-yl Structural analog with enhanced lipophilicity for CNS-targeting applications

Key Observations:

Morpholine vs. Triazole Substituents: The morpholin-2-yl group in the target compound improves solubility compared to the nitro-triazole substituent in 2b . However, the nitro group in 2b enhances electrophilicity, contributing to its antimicrobial potency against ESKAPE pathogens . Morpholin-4-yl derivatives (e.g., thienopyrimidine in ) exhibit distinct binding profiles due to spatial differences in the morpholine ring orientation.

Amine Modifications :

  • Thonzylamine hydrochloride replaces the morpholine ring with a p-methoxybenzyl group, shifting activity from antimicrobial to antihistaminic .
  • Chloro substituents (e.g., 2-Chloro-N-ethylpyrimidin-4-amine ) serve as leaving groups in cross-coupling reactions, enabling further functionalization .

Biological Activity Trends :

  • Pyrimidines with electron-withdrawing groups (e.g., nitro, chloro) show higher antimicrobial activity but may suffer from metabolic instability .
  • Morpholine-containing derivatives balance solubility and target affinity, making them versatile scaffolds in drug discovery .

Research Findings and Implications

  • Synthetic Utility : The target compound’s synthesis likely involves Buchwald-Hartwig amination or nucleophilic aromatic substitution, as inferred from analogous procedures in .
  • Pharmacological Potential: While direct data are absent, structural analogs (e.g., 5-(3-fluorophenyl)-...hydrochloride in ) suggest utility in targeting neurological or infectious diseases.
  • Stability Challenges : Morpholin-2-yl derivatives may exhibit stereochemical instability compared to morpholin-4-yl analogs, necessitating further stability studies .

Biological Activity

N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a morpholine group, which enhances its solubility and biological activity. The general structure can be represented as follows:

C1C2C3C4C5C6\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6

The mechanism of action of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine involves its interaction with various molecular targets, primarily enzymes and receptors involved in cell signaling pathways. Notably, it may inhibit enzyme activities related to cell proliferation, which is crucial in cancer therapy. The compound has been shown to modulate pathways associated with:

  • PI3K/mTOR signaling : Inhibition of these pathways is linked to reduced tumor growth and increased apoptosis in cancer cells.
  • Kinase inhibition : Structural modifications have been associated with enhanced potency against specific kinases, leading to improved anticancer efficacy .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine. For instance:

  • Cell Line Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including:
    • Lung carcinoma (A549)
    • Breast adenocarcinoma (MCF7)
    • Colon adenocarcinoma (HT29)
    The estimated half-maximal cytotoxic concentrations (CC50) for these studies are summarized in Table 1.
    Cell LineCC50 (µM)
    A5490.130
    MCF70.094
    HT290.150
  • Mechanistic Insights : The compound has been shown to activate apoptotic pathways and inhibit angiogenesis, contributing to its anticancer effects .

Antimicrobial Activity

In addition to its anticancer properties, N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine has exhibited antimicrobial activity against various pathogens. Research indicates that the compound may disrupt bacterial cell membrane integrity or inhibit key metabolic pathways essential for bacterial survival.

Structure–Activity Relationship (SAR)

The SAR analysis of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine reveals that modifications to the pyrimidine ring and substituents significantly influence its biological activity. For example:

  • Morpholine Substitution : The presence of the morpholine group enhances solubility and facilitates interaction with biological targets.
  • Methyl Substituents : The dimethyl group at the nitrogen position contributes to improved binding affinity to target enzymes.

Case Studies

Several case studies highlight the therapeutic potential of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine:

  • Combination Therapies : In experimental models, combining this compound with other chemotherapeutic agents has resulted in synergistic effects, enhancing overall efficacy against resistant cancer cell lines .
  • In Vivo Studies : Animal models have demonstrated significant tumor reduction when treated with this compound, supporting its potential for further clinical development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride, and how is reaction progress monitored?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example, pyrimidine cores are functionalized via reactions with morpholine derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with bases like K₂CO₃. Progress is monitored using thin-layer chromatography (TLC) and intermediate characterization via 1H^1H NMR (e.g., δ 8.75–7.46 ppm for aromatic protons) and LC-MS (e.g., observed m/z 205.08 vs. calculated 205.09) . Final purification employs recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H^1H and 13C^13C NMR : Assign aromatic protons (δ 6.0–8.75 ppm) and carbons (δ 125–150 ppm) to confirm pyrimidine and morpholine moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 205.08 vs. calculated 205.09) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N bonds closing six-membered rings in pyrimidine derivatives) .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent effects) or impurity profiles. Strategies include:

  • Dose-Response Curves : Validate activity across multiple concentrations.
  • Impurity Profiling : Use HPLC-MS to identify side products (e.g., dehalogenated byproducts affecting IC₅₀ values) .
  • Target Engagement Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to purported targets (e.g., kinase domains) .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., acetylcholine esterase active sites) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates robust binding) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-donating groups on pyrimidine) with activity trends .

Q. How can solubility and bioavailability be optimized without compromising target affinity?

  • Methodological Answer :

  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 398.90 g/mol molecular weight with Cl⁻ counterion) .
  • Prodrug Design : Introduce enzymatically cleavable groups (e.g., acetylated amines) .
  • Co-Crystallization : Enhance dissolution rates via co-formers (e.g., succinic acid) identified through phase diagrams .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, followed by HPLC-MS to identify degradation products .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition >200°C) .
  • Long-Term Storage Trials : Monitor crystalline form changes via PXRD over 6–12 months .

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